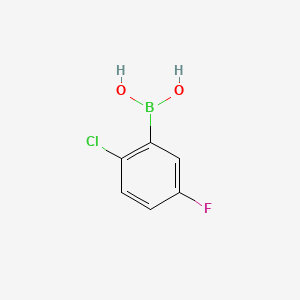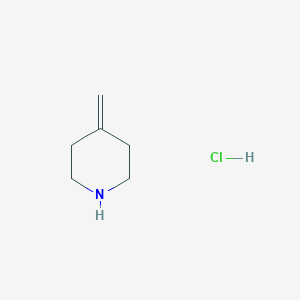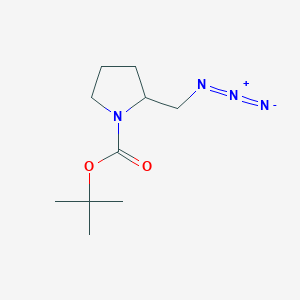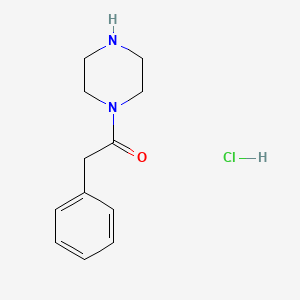
2-苯基-1-(哌嗪-1-基)乙酮盐酸盐
描述
“2-Phenyl-1-(piperazin-1-yl)ethanone hydrochloride” is a chemical compound with the CAS Number: 502653-18-1 . It has a molecular weight of 240.73 . The compound is typically stored in a refrigerator and is available in the form of a white to yellow powder or crystals .
Molecular Structure Analysis
The molecular formula of “2-Phenyl-1-(piperazin-1-yl)ethanone hydrochloride” is C12H16N2O . The InChI code is 1S/C12H16N2O.ClH/c15-12(14-8-6-13-7-9-14)10-11-4-2-1-3-5-11;/h1-5,13H,6-10H2;1H . The compound has a complex structure with a phenyl group (a benzene ring), a piperazine ring, and an ethanone group.Physical And Chemical Properties Analysis
The compound has a molecular weight of 204.27 g/mol . It has a topological polar surface area of 32.3 Ų . The compound has one hydrogen bond donor and two hydrogen bond acceptors . It has two rotatable bonds . The exact mass and the monoisotopic mass are 204.126263138 g/mol . The compound is a white to yellow powder or crystals .科学研究应用
抗精神病药物应用
- 设计和合成抗精神病活性:Bhosale等人(2014年)的研究探讨了联结芳基哌嗪的联苯基结构的设计和合成。他们合成了包括2-苯基-1-(哌嗪-1-基)乙酮盐酸盐在内的衍生物,并评估了它们的抗精神病活性。研究发现这些化合物具有显著的抗多巴胺和抗5-羟色胺活性,暗示了它们在抗精神病药物中的潜在应用(Bhosale et al., 2014)。
抗癌应用
- 体外抗乳腺癌细胞活性:Yurttaş等人(2014年)合成了带有哌嗪酰胺基团的1,2,4-三嗪衍生物,包括2-苯基-1-(哌嗪-1-基)乙酮盐酸盐,并研究了它们的潜在抗癌活性。研究表明这些化合物是有希望的抗增殖剂,特别对MCF-7乳腺癌细胞有效(Yurttaş等人,2014)。
抗菌和抗真菌应用
- 抗菌和抗真菌活性:Gan等人(2010年)设计并合成了含有哌嗪的唑类衍生物,包括所述化合物。这些化合物在体外表现出中等到显著的抗菌和抗真菌活性,表明它们在抗微生物应用中具有潜力(Gan et al., 2010)。
合成和表征
- 合成技术和结构分析:Said等人(2020年)的研究报告了包括2-苯基-1-(哌嗪-1-基)乙酮盐酸盐在内的化合物的环保微波辅助合成。该研究侧重于高效的合成方法和晶体结构分析,有助于增进对这类化合物的化学合成和表征知识(Said et al., 2020)。
金属配合物的抗真菌活性
- 金属配合物和抗真菌活性:Raj等人(2015年)的研究涉及合成包括2-苯基-1-(哌嗪-1-基)乙酮盐酸盐在内的配体的金属配合物。这些配合物显示出比单独的配体更强的抗真菌活性,暗示了它们在抗真菌治疗中的潜在应用(Raj et al., 2015)。
电化学合成
- 电化学合成和应用:Nematollahi和Amani(2011年)进行了一项关于包括2-苯基-1-(哌嗪-1-基)乙酮盐酸盐在内的化合物的电化学氧化的研究。这项研究有助于发展新的环境友好和高效的电化学合成方法(Nematollahi & Amani, 2011)。
安全和危害
作用机制
Target of Action
It is known that piperazine derivatives, which include 2-phenyl-1-(piperazin-1-yl)ethanone hydrochloride, have a wide range of biological activities .
Mode of Action
Piperazine derivatives are known to interact with various targets, leading to a range of biological effects . More research is needed to elucidate the exact interactions of 2-Phenyl-1-(piperazin-1-yl)ethanone hydrochloride with its targets.
Biochemical Pathways
Given the broad biological activities of piperazine derivatives, it is likely that multiple pathways are affected .
Pharmacokinetics
The compound is a white to yellow powder or crystals, and it is recommended to be stored in a refrigerator . These properties may influence its bioavailability.
Result of Action
Piperazine derivatives are known to have various biological activities, including antiviral, antipsychotic, antimicrobial, anti-hiv-1, and mc4 receptor agonistic activity .
Action Environment
The compound is recommended to be stored in a refrigerator, suggesting that temperature may affect its stability .
生化分析
Biochemical Properties
2-Phenyl-1-(piperazin-1-yl)ethanone hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain receptors and enzymes, influencing their activity. The nature of these interactions often involves binding to active sites or allosteric sites, thereby modulating the function of the target biomolecule. This compound’s ability to form hydrogen bonds and hydrophobic interactions is crucial for its biochemical activity .
Cellular Effects
2-Phenyl-1-(piperazin-1-yl)ethanone hydrochloride affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. These changes can result in altered cellular metabolism, affecting processes such as energy production, cell growth, and apoptosis .
Molecular Mechanism
The molecular mechanism of 2-Phenyl-1-(piperazin-1-yl)ethanone hydrochloride involves its interaction with biomolecules at the molecular level. It can bind to specific receptors or enzymes, leading to inhibition or activation of their activity. This binding can result in conformational changes in the target biomolecule, affecting its function. Additionally, 2-Phenyl-1-(piperazin-1-yl)ethanone hydrochloride can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Phenyl-1-(piperazin-1-yl)ethanone hydrochloride can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to reduced efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, which may be beneficial or detrimental depending on the context .
Dosage Effects in Animal Models
The effects of 2-Phenyl-1-(piperazin-1-yl)ethanone hydrochloride vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant changes in cellular and physiological processes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses can result in toxic or adverse effects, highlighting the importance of dosage optimization in research and therapeutic applications .
Metabolic Pathways
2-Phenyl-1-(piperazin-1-yl)ethanone hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and the levels of metabolites. Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential interactions with other compounds .
Transport and Distribution
The transport and distribution of 2-Phenyl-1-(piperazin-1-yl)ethanone hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The efficiency of transport and distribution can affect the compound’s overall efficacy and toxicity .
Subcellular Localization
2-Phenyl-1-(piperazin-1-yl)ethanone hydrochloride exhibits specific subcellular localization, which can impact its activity and function. Targeting signals and post-translational modifications play a role in directing the compound to particular compartments or organelles within the cell. This localization is essential for its interaction with target biomolecules and subsequent biochemical effects .
属性
IUPAC Name |
2-phenyl-1-piperazin-1-ylethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH/c15-12(14-8-6-13-7-9-14)10-11-4-2-1-3-5-11;/h1-5,13H,6-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFZUNOXEDDALC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)CC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
502653-18-1 | |
| Record name | 2-phenyl-1-(piperazin-1-yl)ethan-1-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



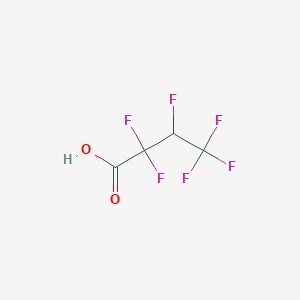
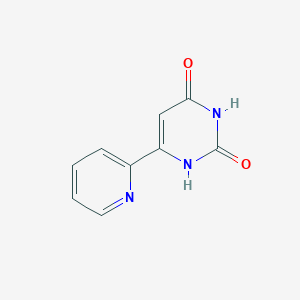
![2-[Cyclopropyl(methoxy)methylene]malononitrile](/img/structure/B1371292.png)
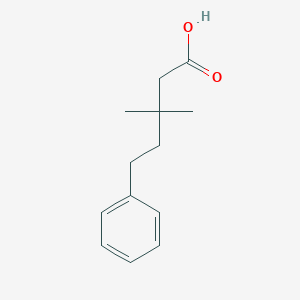
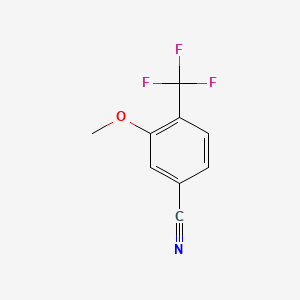
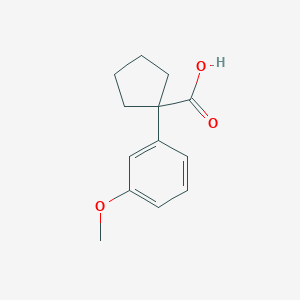
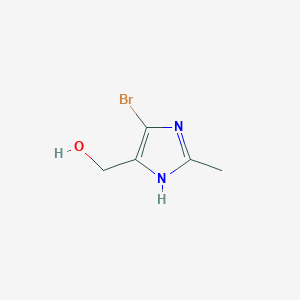

![[2-(4-Chlorophenyl)pyridin-3-yl]methanol](/img/structure/B1371301.png)


